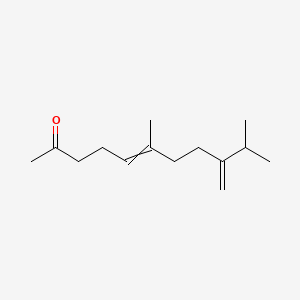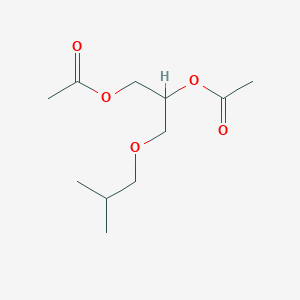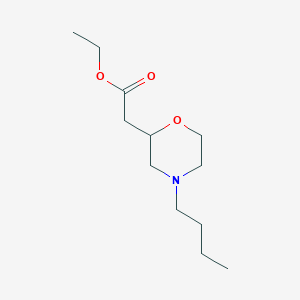
Ethyl (4-butylmorpholin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-butylmorpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a morpholine ring substituted with a butyl group and an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (4-butylmorpholin-2-yl)acetate can be synthesized through the esterification of 4-butylmorpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
化学反応の分析
Types of Reactions
Hydrolysis: Ethyl (4-butylmorpholin-2-yl)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-butylmorpholine-2-carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This compound can participate in transesterification reactions where the ethyl group is replaced by another alcohol group in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide are used.
Major Products
Hydrolysis: 4-butylmorpholine-2-carboxylic acid and ethanol.
Reduction: 4-butylmorpholin-2-ylmethanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl (4-butylmorpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
作用機序
The mechanism of action of ethyl (4-butylmorpholin-2-yl)acetate depends on its interaction with biological targets. As an ester, it can be hydrolyzed by esterases in the body to release the active 4-butylmorpholine-2-carboxylic acid, which can then interact with specific molecular targets. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.
類似化合物との比較
Ethyl (4-butylmorpholin-2-yl)acetate can be compared with other esters and morpholine derivatives:
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Another ester known for its fruity odor and used in flavorings.
4-butylmorpholine: A morpholine derivative without the ester group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a morpholine ring with an ester functional group, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
62999-21-7 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
ethyl 2-(4-butylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-13-7-8-16-11(10-13)9-12(14)15-4-2/h11H,3-10H2,1-2H3 |
InChIキー |
UBEXDXHLXFBFKU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCOC(C1)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)

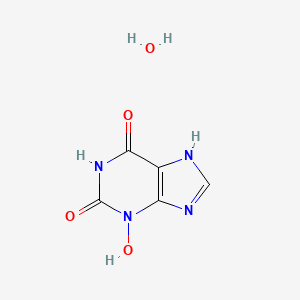
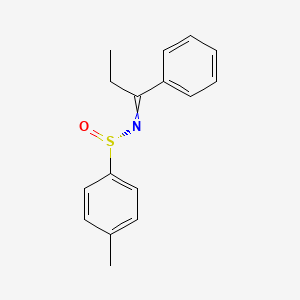
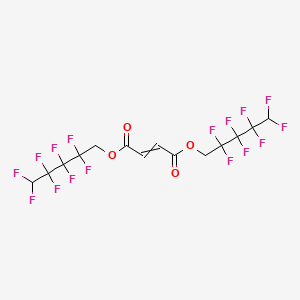
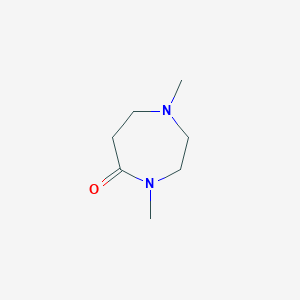
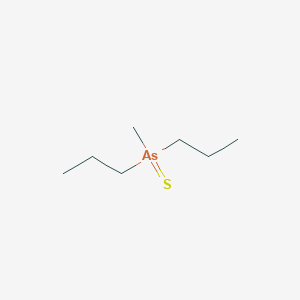

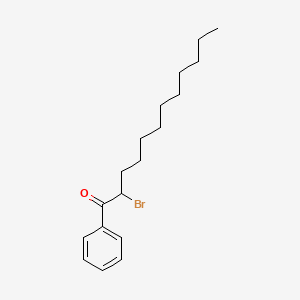
![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
